![molecular formula C17H13FN2O2 B7637406 N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in cancer research. This molecule has been shown to inhibit the activity of the fibroblast growth factor receptor (FGFR), which is a promising target for cancer treatment. In
Mécanisme D'action
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide inhibits the activity of FGFR by binding to the ATP binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to cell death in cancer cells. The specificity of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide for FGFR makes it a valuable tool for studying the role of FGFR in cancer.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of FGFR. This has been demonstrated in various cancer cell lines, including breast cancer, lung cancer, and bladder cancer. In addition to its anti-cancer effects, N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is its specificity for FGFR, which makes it a valuable tool for studying the role of FGFR in cancer. However, one limitation of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the high cost of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide may limit its use in some research settings.
Orientations Futures
There are several future directions for research on N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. One area of interest is the development of more potent and selective FGFR inhibitors. This could lead to the development of more effective cancer treatments that target FGFR. Another area of research is the identification of biomarkers that can predict the response to FGFR inhibitors, which could help to personalize cancer treatment. Finally, the use of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide in combination with other cancer treatments, such as chemotherapy or immunotherapy, could lead to improved outcomes for cancer patients.
Méthodes De Synthèse
The synthesis of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde and methylamine to form N-(2-fluorobenzyl)methylamine. This intermediate is then reacted with 3-cyanophenylboronic acid to form the desired product, N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of FGFR, which is a receptor tyrosine kinase that plays a critical role in cancer cell proliferation and survival. Inhibition of FGFR has been shown to induce cell death in cancer cells, making it a promising target for cancer treatment. N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to be a potent inhibitor of FGFR, making it a valuable tool for studying the role of FGFR in cancer.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-4-2-6-12(14)10-19-17(22)15-9-11-5-1-3-7-13(11)16(21)20-15/h1-9H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPYGKLKYHKPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

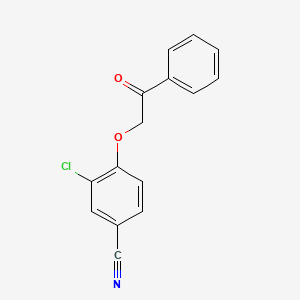
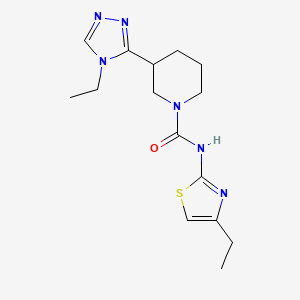
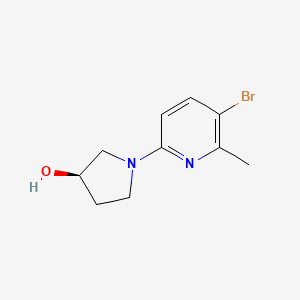
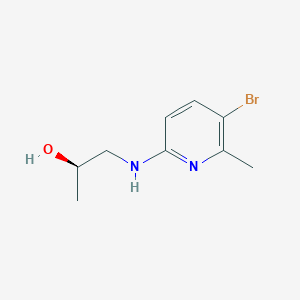

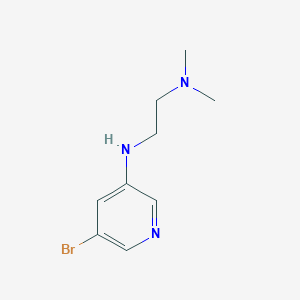
![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)
![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![1-(2-Oxa-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B7637382.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)



![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)